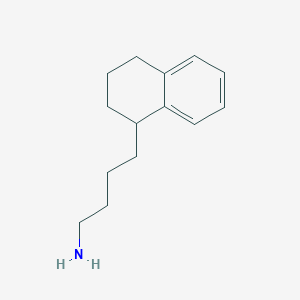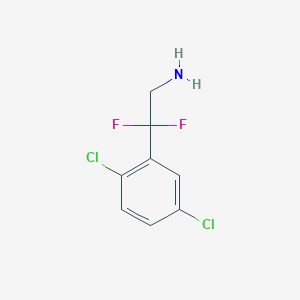
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzene, which is subjected to a halogenation reaction to introduce fluorine atoms.
Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Halogenation: Utilizing continuous flow reactors to ensure efficient and consistent halogenation.
Automated Fluorination: Employing automated systems to control the fluorination process, ensuring high yield and purity.
Catalytic Amination: Using catalysts to facilitate the amination process, improving reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorophenylamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluoroethanamine: Lacks the dichlorophenyl group, leading to distinct reactivity and applications.
2,5-Dichlorobenzylamine: Contains a benzyl group instead of an ethanamine backbone, affecting its chemical behavior.
Uniqueness
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to the combination of dichlorophenyl and difluoroethanamine moieties. This dual substitution pattern imparts specific chemical reactivity and potential biological activity that is not observed in similar compounds.
Propriétés
Formule moléculaire |
C8H7Cl2F2N |
|---|---|
Poids moléculaire |
226.05 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7Cl2F2N/c9-5-1-2-7(10)6(3-5)8(11,12)4-13/h1-3H,4,13H2 |
Clé InChI |
NVQCFTPZWWDXGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(CN)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid](/img/structure/B13532669.png)
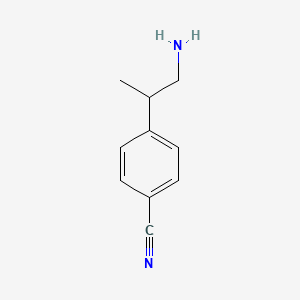
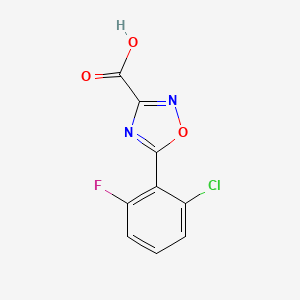
![2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)

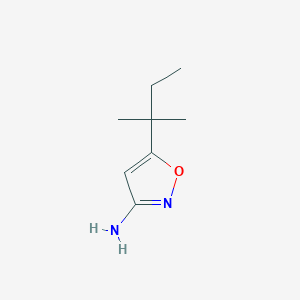
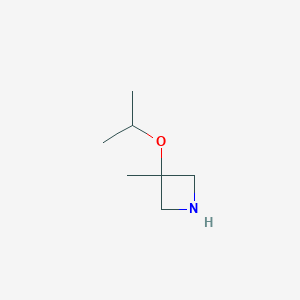
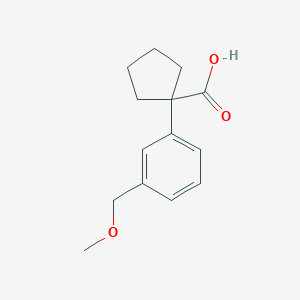
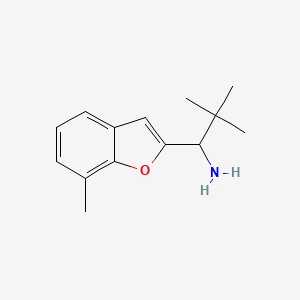
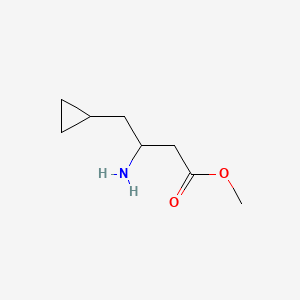
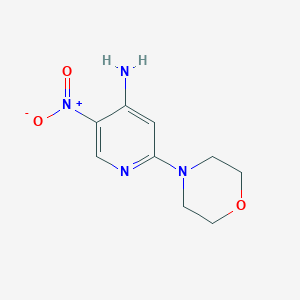
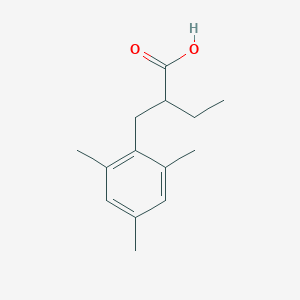
![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
